An In-depth Technical Guide to 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid: Synthesis, Properties, and Applications
Introduction
2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound belonging to the thiazolidine class of molecules, represents a fascinating scaffold with significant potential in medicinal chemistry and drug development. Thiazolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antidiabetic, and anticancer properties.[1][2] This guide provides a comprehensive overview of the chemical properties of 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid, offering in-depth insights for researchers, scientists, and professionals in the field of drug discovery.
The core structure of this molecule is formed through the condensation reaction of L-cysteine and 2-butanone, resulting in a five-membered ring containing both sulfur and nitrogen heteroatoms.[3] The presence of a carboxylic acid group and a chiral center from the L-cysteine precursor, coupled with the introduction of a sec-butyl group, imparts specific stereochemical and physicochemical characteristics that are crucial for its biological interactions.
Molecular Structure and Stereochemistry
The fundamental structure of 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid is characterized by a thiazolidine ring substituted at the 2-position with a butan-2-yl (sec-butyl) group and at the 4-position with a carboxylic acid group.
Key Structural Features:
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Chemical Formula: C₈H₁₅NO₂S[1]
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Molecular Weight: 189.28 g/mol [1]
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CAS Number: 1214831-88-5[1]
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SMILES: CCC(C)C1NC(CS1)C(=O)O[4]
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InChI Key: VFUSLWYDMLQHQH-UHFFFAOYSA-N[4]
The synthesis of this compound from the chiral amino acid L-cysteine results in the formation of a new stereocenter at the C2 position of the thiazolidine ring. This leads to the potential for diastereomers, namely (2R, 4R) and (2S, 4R) isomers, as well as (2S, 4S) and (2R, 4S) isomers if D-cysteine were used. The stereochemical outcome of the synthesis can be influenced by reaction conditions.[3]
Caption: Diastereomers of 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid.
Synthesis
The primary route for the synthesis of 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid is the condensation reaction between L-cysteine and 2-butanone. This reaction is a classic example of the formation of a thiazolidine ring from a 1,2-aminothiol and a ketone.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid
This protocol provides a general methodology for the synthesis of the title compound. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
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L-cysteine hydrochloride monohydrate
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2-Butanone (Methyl ethyl ketone)
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Sodium acetate
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Ethanol
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Distilled water
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Diethyl ether
Procedure:
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Preparation of L-cysteine solution: In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (1 equivalent) in a minimal amount of distilled water.
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Buffering: Add sodium acetate (1 equivalent) to the L-cysteine solution to neutralize the hydrochloride and facilitate the reaction.
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Addition of Ketone: To the stirred solution, add 2-butanone (1.1 equivalents) dissolved in ethanol. The use of a slight excess of the ketone can help drive the reaction to completion.
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Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Precipitation and Isolation: Upon completion of the reaction, cool the reaction mixture in an ice bath to induce precipitation of the product.
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Filtration: Collect the solid product by vacuum filtration.
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Washing: Wash the collected solid with cold ethanol and then with diethyl ether to remove unreacted starting materials and byproducts.
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Drying: Dry the purified product under vacuum.
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of other 2-alkyl derivatives. |
| Solubility | Likely soluble in polar organic solvents and aqueous bases. |
| pKa (Carboxylic Acid) | Estimated to be in the range of 2-3. |
| pKa (Amine) | Estimated to be in the range of 6-7. |
| LogP | Predicted to be low, indicating moderate lipophilicity. |
Spectroscopic Characterization
The structural elucidation of 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the thiazolidine ring, the sec-butyl group, and the carboxylic acid. The chemical shifts and coupling patterns will be indicative of the stereochemistry at the C2 and C4 positions.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the thiazolidine ring, and the four carbons of the sec-butyl group.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the N-H stretch of the secondary amine, and C-H stretches of the alkyl groups.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. Predicted m/z values for common adducts include [M+H]⁺ at 190.08963 and [M-H]⁻ at 188.07507.[4]
Reactivity and Stability
The reactivity of 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid is primarily dictated by the functional groups present: the secondary amine, the carboxylic acid, and the thiazolidine ring itself.
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Amine and Carboxylic Acid Reactivity: The amine and carboxylic acid groups can undergo typical reactions such as acylation, alkylation, esterification, and amide bond formation. These reactions allow for the derivatization of the molecule to modulate its properties.
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Thiazolidine Ring Stability: The thiazolidine ring is generally stable under neutral and basic conditions. However, it can be susceptible to hydrolysis under strongly acidic conditions, leading to the regeneration of L-cysteine and 2-butanone. The stability is also influenced by the nature of the substituent at the C2 position.
Potential Applications in Drug Development
Thiazolidine-4-carboxylic acid derivatives are a well-established class of compounds with diverse pharmacological activities.[4] The title compound, as a member of this family, holds promise for various therapeutic applications.
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Prodrug Design: The thiazolidine ring can act as a prodrug moiety. In a biological system, the ring can be hydrolyzed to release L-cysteine, a precursor to the antioxidant glutathione, and 2-butanone. This strategy can be employed to enhance the delivery and bioavailability of L-cysteine.[5][6]
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Enzyme Inhibition: The structural similarity of the thiazolidine-4-carboxylic acid core to proline can be exploited to design inhibitors of enzymes that recognize proline or related structures.
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Antimicrobial and Anticancer Agents: Numerous studies have reported the antimicrobial and anticancer activities of various 2-substituted thiazolidine-4-carboxylic acid derivatives.[1][2] The specific sec-butyl substituent of the title compound may confer unique activity profiles that warrant further investigation.
Conclusion
2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid is a chiral heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited, a comprehensive understanding of its chemical properties can be extrapolated from the well-studied class of 2-substituted thiazolidine-4-carboxylic acids. The synthetic accessibility, stereochemical complexity, and potential for diverse biological activities make this compound and its derivatives attractive targets for further research and development. This guide provides a foundational understanding to aid researchers in their exploration of this promising chemical entity.
References
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PubChem. 2-(butan-2-yl)-1,3-thiazolidine-4-carboxylic acid. Available from: [Link]
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E3S Web of Conferences. Thiazolidine derivatives and their pharmacological actions. Available from: [Link]
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ProQuest. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-In. Available from: [Link]
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Taylor & Francis Online. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Available from: [Link]
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ResearchGate. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Available from: [Link]
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Frontiers in Immunology. Prodrug-based bispecific antibodies for cancer therapy: advances and future directions. Available from: [Link]
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